Cas no 685892-22-2 (2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine)

2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine structure
685892-22-2 structure
Product Name:2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine
CAS-nummer:685892-22-2
MF:C8H16N4
MW:168.239440917969
CID:877931
PubChem ID:2758501
Update Time:2025-06-08

2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine
    • 2-(2-DIMETHYLAMINOETHYL)-5-METHYL-2H-PYRAZOLE-3-YLAMINE
    • 5-amino-N,N,3-trimethyl-1H-Pyrazole-1-ethanamine
    • [2-(5-amino-3-methylpyrazolyl)ethyl]dimethylamine
    • 1-(2-dimethylamino-1-ethyl)-3-methyl-1h-pyrazol-5-ylamine
    • 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazol-3-ylamine
    • AC1MBYB0
    • AG-G-64716
    • CTK5C8236
    • SBB059581
    • SureCN2680928
    • 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine, AldrichCPR
    • 685892-22-2
    • FS-1592
    • DTXSID80374357
    • 1-(2-(dimethylamino)ethyl)-3-methyl-1H-pyrazol-5-amine
    • RSFHAOJRAMLILZ-UHFFFAOYSA-N
    • BP-10503
    • AKOS011981973
    • FT-0694371
    • CS-0454881
    • SCHEMBL2680928
    • 1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine
    • 1H-Pyrazole-1-ethanamine,5-amino-N,N,3-trimethyl-(9ci)
    • DA-37996
    • MDL: MFCD03789157
    • Inchi: 1S/C8H16N4/c1-7-6-8(9)12(10-7)5-4-11(2)3/h6H,4-5,9H2,1-3H3
    • InChI-sleutel: RSFHAOJRAMLILZ-UHFFFAOYSA-N
    • LACHT: N1(C(=CC(C)=N1)N)CCN(C)C

Berekende eigenschappen

  • Exacte massa: 168.137496527g/mol
  • Monoisotopische massa: 168.137496527g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 137
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 47.1Ų

2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine Prijsmeer >>

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